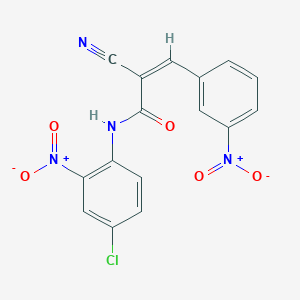
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(2-nitrophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(2-nitrophenoxy)acetamide is a complex organic compound characterized by its unique structural features This compound contains a thiolane ring with a sulfone group, an ethyl group, and a nitrophenoxy acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(2-nitrophenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of a suitable dithiol with an appropriate electrophile under controlled conditions.
Introduction of the Sulfone Group: The thiolane ring is then oxidized to introduce the sulfone group, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Ethyl Group: The ethyl group is introduced via alkylation reactions, typically using ethyl halides in the presence of a base.
Formation of the Nitrophenoxy Acetamide Moiety: The final step involves the coupling of the nitrophenoxy acetamide moiety to the thiolane ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, metal hydrides (e.g., lithium aluminum hydride).
Substitution: Alkyl halides, nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted acetamides.
Applications De Recherche Scientifique
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(2-nitrophenoxy)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfone group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. Additionally, the nitrophenoxy acetamide moiety may interact with enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N-cyclopentyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide
- 2-(2,4-dimethylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)acetamide
- N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,4-dimethoxybenzene-1-sulfonamide
Uniqueness
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(2-nitrophenoxy)acetamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential biological activity. Its structural features allow for diverse chemical modifications and applications, making it a valuable compound in various research fields.
Propriétés
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6S/c1-2-15(11-7-8-23(20,21)10-11)14(17)9-22-13-6-4-3-5-12(13)16(18)19/h3-6,11H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWWBUGGFPUKKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-CYANOPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE](/img/structure/B2694557.png)
![3,8-dibenzyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2694558.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2694559.png)

![6-Phenyl-2-(1,3,4-thiadiazol-2-yl)-2-azaspiro[3.3]heptane](/img/structure/B2694565.png)
![Methyl 4-({[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]carbamoyl}formamido)benzoate](/img/structure/B2694566.png)
![N-[2-(4-CHLOROPHENYL)ETHYL]-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE](/img/structure/B2694568.png)
![1-(3,4-dichlorophenyl)-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one](/img/structure/B2694569.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B2694570.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B2694573.png)

![3-fluoro-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2694577.png)
